Structural Differentiation: C2 Methanesulfonyl vs. C2 Hydrogen in the Pyrrolo[2,3-d]pyrimidin-6-one Scaffold
The C2 methanesulfonyl substituent (CAS 2085791-77-9) introduces an electron-withdrawing sulfonyl group that reduces the electron density of the pyrimidine ring compared to the parent C2-H scaffold (5,5-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one) . This electronic perturbation alters both the hydrogen-bond acceptor capacity and the pKa of the pyrimidine nitrogen, which can modulate target protein binding. In closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitor series, substitution at the C2 position was shown to be a critical driver of kinase selectivity, with small changes yielding >200× selectivity shifts across the CDK family . While direct biochemical comparative data for CAS 2085791-77-9 versus the C2-H des-methylsulfonyl analog are not publicly available, the established SAR precedent indicates that the C2 methanesulfonyl group is a non-interchangeable pharmacophoric element .
| Evidence Dimension | Electronic effect of C2 substituent on pyrimidine ring (Hammett σp) |
|---|---|
| Target Compound Data | 2-SO₂CH₃: σp ≈ +0.72 (strong electron-withdrawing) |
| Comparator Or Baseline | 2-H: σp = 0 (reference); 2-Cl: σp ≈ +0.23 |
| Quantified Difference | Δσp ≈ 0.72 vs. 2-H; Δσp ≈ 0.49 vs. 2-Cl |
| Conditions | Hammett substituent constant comparison; computational/empirical database values |
Why This Matters
The strong electron-withdrawing character of the methanesulfonyl group predicts distinct reactivity and target binding behavior compared to 2-H or 2-Cl analogs, making the compound a uniquely relevant tool for SAR exploration or as a synthetic intermediate requiring a C2 sulfonyl handle.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
- [2] Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1797–1804. View Source
- [3] Incyte Corporation. (2020). Pyrrolo[2,3-d]pyrimidinone compounds as CDK2 inhibitors. US20200392139A1. View Source
